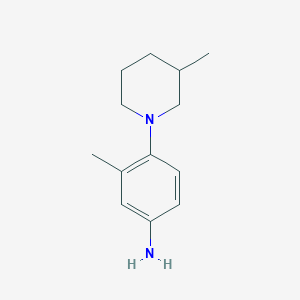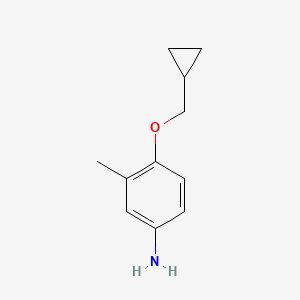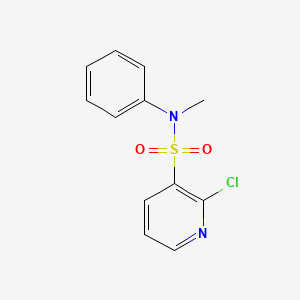
2-chloro-N-methyl-N-phenylpyridine-3-sulfonamide
Overview
Description
2-chloro-N-methyl-N-phenylpyridine-3-sulfonamide is a chemical compound with the molecular formula C12H11ClN2O2S. It is known for its diverse applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of 2-chloro-N-methyl-N-phenylpyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with N-methyl-N-phenylaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-chloro-N-methyl-N-phenylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids and amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-methyl-N-phenylpyridine-3-sulfonamide is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein functions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-phenylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
2-chloro-N-methyl-N-phenylpyridine-3-sulfonamide can be compared with other similar compounds, such as:
N-methyl-N-phenylpyridine-3-sulfonamide: Lacks the chlorine atom, which may affect its reactivity and applications.
2-chloro-N-methylpyridine-3-sulfonamide: Lacks the phenyl group, which may influence its chemical properties and biological activity.
2-chloro-N-phenylpyridine-3-sulfonamide: Lacks the methyl group, which may alter its solubility and reactivity.
The presence of the chlorine, methyl, and phenyl groups in this compound makes it unique and contributes to its specific chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-methyl-N-phenylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-15(10-6-3-2-4-7-10)18(16,17)11-8-5-9-14-12(11)13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHGFEJUVMBBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Cyclohexylmethyl)amino]nicotinonitrile](/img/structure/B1386095.png)
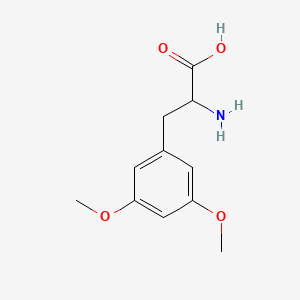
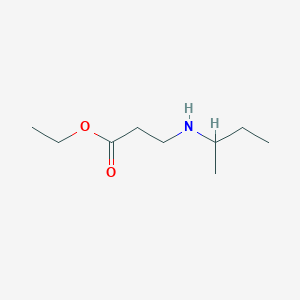
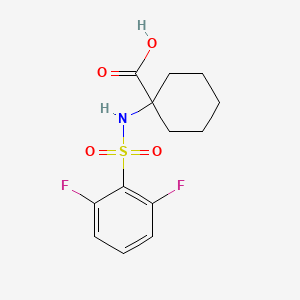
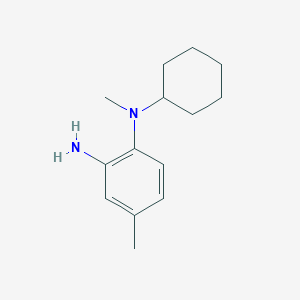
![N-[(3-fluoro-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B1386101.png)

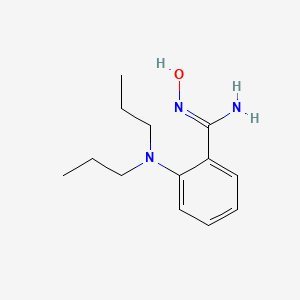
![2-[(Cyclohexylmethyl)amino]isonicotinic acid](/img/structure/B1386107.png)
![N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine](/img/structure/B1386108.png)

![[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine](/img/structure/B1386110.png)
